molecular formula C7H6FNO2 B2656398 5-Fluoro-2-hydroxybenzamide CAS No. 56874-97-6

5-Fluoro-2-hydroxybenzamide

Cat. No.: B2656398
CAS No.: 56874-97-6
M. Wt: 155.128
InChI Key: OBFYYFBQCWHDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxybenzamide is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fifth position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-hydroxybenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoro-2-hydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Another method involves the direct fluorination of 2-hydroxybenzamide using a fluorinating agent such as elemental fluorine or a fluorine-containing compound like N-fluorobenzenesulfonimide. This method requires careful control of reaction conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-fluoro-2-hydroxybenzaldehyde or 5-fluoro-2-hydroxybenzoic acid.

    Reduction: The amide group can be reduced to form the corresponding amine, 5-fluoro-2-hydroxybenzylamine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: 5-Fluoro-2-hydroxybenzaldehyde, 5-fluoro-2-hydroxybenzoic acid.

    Reduction: 5-Fluoro-2-hydroxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as fluorinated polymers or coatings.

    Biological Studies: It is used in studies to understand the effects of fluorine substitution on the biological activity of benzamide derivatives. This includes research on its interactions with proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The hydroxyl and amide groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: Lacks the fluorine substitution, resulting in different chemical and biological properties.

    5-Fluoro-2-methoxybenzamide:

    5-Fluoro-2-aminobenzamide: The amine group at the second position provides different chemical reactivity and biological activity.

Uniqueness

5-Fluoro-2-hydroxybenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFYYFBQCWHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56874-97-6
Record name 5-fluoro-2-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.